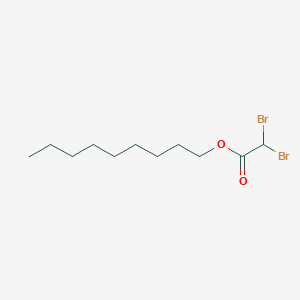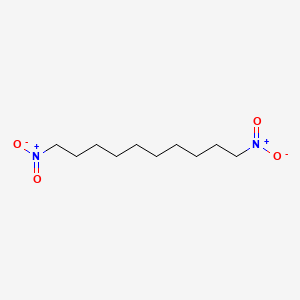
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one is an organic compound with the molecular formula C13H22O2. It is also known by other names such as dihydro-3-oxo-β-ionol and 4-(2,6,6-trimethyl-3-oxo-cyclohex-1-en-1-yl)but-3-en-2-ol . This compound is characterized by its cyclohexenone structure with a hydroxybutyl side chain, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one can be achieved through several methods. One common synthetic route involves the controlled hydrogenation of isoPhorone, followed by oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include carbonyl compounds and substituted derivatives .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one can be compared with similar compounds such as:
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound shares a similar cyclohexenone structure but differs in the position and nature of the substituents.
3-Hydroxy-2,4,4-trimethylcyclohex-2-en-1-one: This compound has a similar hydroxy group but lacks the butan-1-one side chain.
4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: This compound has a similar structure but with different substituents on the cyclohexenone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90122-41-1 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one |
InChI |
InChI=1S/C13H22O2/c1-9-8-13(3,4)6-5-11(9)12(15)7-10(2)14/h8,10-11,14H,5-7H2,1-4H3 |
Clé InChI |
PCHATDKQLSSTRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CCC1C(=O)CC(C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


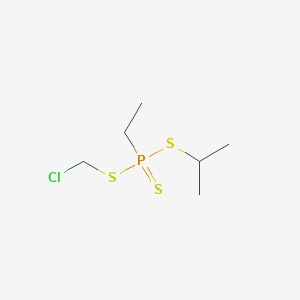
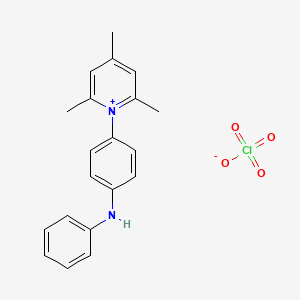
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)
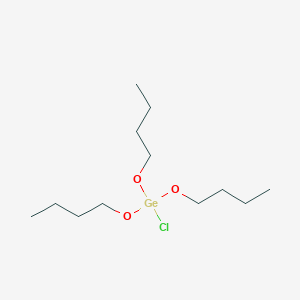
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
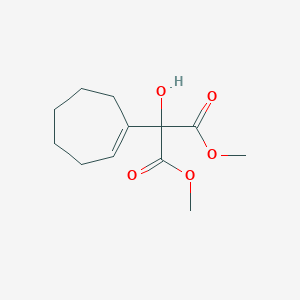
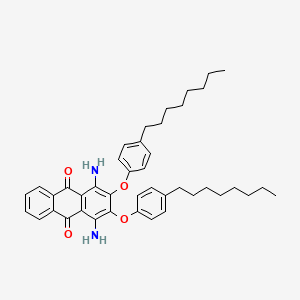

![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
